Guanggen Liu,
Zhijiang Zhang,
Shaomin Fu,
Bo Liu
PMID: 33356321
DOI:
10.1021/acs.orglett.0c03748
Abstract
The first asymmetric total synthesis of rumphellclovane E, a clovane-type sesquiterpenoid, has been accomplished in eight steps from commercially available (
)-carvone. Key elements of the synthesis include Rh-catalyzed cyclopropanation, iron-catalyzed intramolecular reductive aldol reaction, and SmI
-mediated chemo- and diastereoselective reduction of the cyclopentanone.
Raffaella Bucci,
Federico Dapiaggi,
Helena Macut,
Stefano Pieraccini,
Maurizio Sironi,
Maria Luisa Gelmi,
Emanuela Erba,
Sara Pellegrino
PMID: 31781906
DOI:
10.1007/s00726-019-02805-3
Abstract
Depsipeptides are biologically active peptide derivatives that possess a high therapeutic interest. The development of depsipeptide mimics characterized by a chemical diversity could lead to compounds with enhanced features and activity. In this work, an on-resin multicomponent procedure for the synthesis of amidino depsipeptide mimics is described. This approach exploits a metal-free 1,3-dipolar cycloaddition of cyclopentanone-proline enamines and sulfonylazides. In this reaction, the obtained primary cycloadduct undergoes a ring opening and molecular rearrangement giving access to a linear sulfonyl amidine functionalized with both a peptide chain and a diazoalkane. The so-obtained diazo function "one pot" reacts with the carboxylic group of N-Fmoc-protected amino acids leading to amidino depsipeptide mimics possessing a C4 aliphatic chain. An important advantage of this procedure is the possibility to easily obtain amidino-functionalized derivatives that are proteolytically stable peptide bond bioisosteres. Moreover, the conformational freedom given by the alkyl chain could promote the obtainment of cyclic depsipeptide with a stabilized secondary structure as demonstrated with both in silico calculations and experimental conformational studies. Finally, labeled depsipeptide mimics can be also synthesized using a fluorescent sulfonylazide in the multicomponent reaction.
Ernst H Oliw,
Mats Hamberg
PMID: 31734961
DOI:
10.1002/rcm.8665
Abstract
Jasmonates are formed from 12-oxo-10,15(Z)-phytodienoic acid (12-OPDA) in plants and also from 12-oxo-10-phytoenoic acid (12-OPEA) in fungi. Collision-induced dissociation (CID) of [M-H]
generates characteristic product anions at m/z 165 [C
H
O]
. Our goal was to investigate the structure and mode of formation of this anion by CID of 12-OPDA, 12-OPEA, and 12-oxophytonoic acid (12-OPA).
We investigated the CID of the [M-H]
, [M-H-CO
]
, and [M-H-H
O]
anions using electrospray ionization and MS/MS analysis of 12-OPDA, 12-OPEA, and 12-OPA, and compared the results with the data obtained with the corresponding compounds labeled with
H at C-6 and C-7 and with structural and side chain analogs.
CID of [6,6,7,7-
H
]12-OPEA and [6,6-
H
]12-OPDA ([M-H]
and [M-H-CO
]
) showed that one or two
H atoms were transferred to anions at m/z 165 as judged by the signal intensities of m/z 165 + 1 or 165 + 2, respectively. CID of [6,6-
H
]- and [6,6,7,7-
H
]-12-OPA ([M-H]
and [M-H-CO
]
) yielded the loss of H
from the cyclopentanone and displayed the transfer of one
H atom in analogy to 12-OPEA. In contrast, CID of [6,6,7,7-
H
]12-OPEA and [6,6,7,7-
H
]12-OPA [M-H-H
O]
demonstrated the transfer of two
H atoms (m/z 165 + 2). All spectra obtained by CID of [6,6,7,7-
H
]12-OPDA and [6,6,7,7-
H
]12-oxo-9(13),15(Z)-phytodienoic acid showed that one or two additional
H atoms could be transferred to this anion at m/z 167 of [6,6-
H
]12-OPDA due to isotope scrambling.
CID of 12-OPDA and 12-OPEA generates cyclopentanone enolate anions at m/z 165 by charge-driven hydride transfer as a common mechanism and by bond cleavage between C-7 and C-8 of the carboxyl side chains with either gain or loss of a hydrogen atom.
Jiayong Zhang,
Zhiwei Miao
PMID: 30516790
DOI:
10.1039/c8ob02675k
Abstract
A bisphosphine-catalyzed sequential [3 + 2] cycloaddition and Michael addition reaction of ynones with benzylidenepyrazolones has been developed. Under the catalysis of DPPB [1,4-bis(diphenylphosphino)butane], the reaction proceeded smoothly to give spiro-[cyclopentanone] pyrazolone derivatives in moderate to good yields with good diastereoselectivities via sequential dual α',α'-C(sp3)-H bifunctionalization annulation. This strategy provides a novel route toward the synthesis of spiro-[cyclopentanone] pyrazolones containing three contiguous stereocenters which possess potential pharmaceutical activities.
Si-Hua Hou,
Adriana Y Prichina,
Mengxi Zhang,
Guangbin Dong
PMID: 32086872
DOI:
10.1002/anie.201915821
Abstract
To show the synthetic utility of the catalytic C-C activation of less strained substrates, described here are the collective and concise syntheses of the natural products (-)-microthecaline A, (-)-leubehanol, (+)-pseudopteroxazole, (+)-seco-pseudopteroxazole, pseudopterosin A-F and G-J aglycones, and (+)-heritonin. The key step in these syntheses involve a Rh-catalyzed C-C/C-H activation cascade of 3-arylcyclopentanones, which provides a rapid and enantioselective route to access the polysubstituted tetrahydronaphthalene cores presented in these natural products. Other important features include 1) the direct C-H amination of the tetralone substrate in the synthesis of (-)-microthecaline A, 2) the use of phosphoric acid to enhance efficiency and regioselectivity for problematic cyclopentanone substrates in the C-C activation reactions, and 3) the direct conversion of serrulatane into amphilectane diterpenes by an allylic cyclodehydrogenation coupling.
Mingyang Wang,
Man Li,
Shan Yang,
Xiao-Song Xue,
Xinxin Wu,
Chen Zhu
PMID: 32015335
DOI:
10.1038/s41467-020-14435-5
Abstract
The C-C σ-bond activation of unstrained cycloketones represents an ingenious and advanced technique in synthetic chemistry, but it remains a challenging area which has been largely underexplored. Herein we report an efficient strategy for the direct C-C cleavage of cyclohexanones and cyclopentanones. The cyclic C-C σ-bond is readily cleaved under mild conditions with the aid of an in situ formed side-chain aryl radical. Density functional theory calculations are carried out to shed light on the unusual regioselectivity of C-C bond cleavage. The reaction affords a variety of structurally diverse 3-coumaranones and indanones that widely exist in natural products and bioactive molecules, illustrating the synthetic value of this method.
Zhiwei Chen,
Yusuke Aota,
Hillary M H Nguyen,
Vy M Dong
PMID: 30740841
DOI:
10.1002/anie.201900545
Abstract
We report a dynamic kinetic resolution (DKR) of chiral 4-pentenals by olefin hydroacylation. A primary amine racemizes the aldehyde substrate via enamine formation and hydrolysis. Then, a cationic rhodium catalyst promotes hydroacylation to generate α,γ-disubstituted cyclopentanones with high enantio- and diastereoselectivities.
Stella T Kessy,
Bruno A Nyundo,
Ladslaus L Mnyone,
Issa N Lyimo
PMID: 32581659
DOI:
10.1155/2020/7620389
Abstract
Reliable sources of CO
that are relatively cheap, obtainable, and easy to sustain are immediately required for scaling up of odor-baited mosquito surveillance and control devices. Several odor-baited devices are in the pipeline; however, their scale-up against residual malaria transmission, particularly in resource poor areas, is limited by the unavailability of reliable sources of CO
and reliance on electrical power sources among other factors. We evaluated the use of granular cyclopentanone as an alternative to artificial or yeast fermentation-produced CO
in passive outdoor host seeking device (POHD). Experiments were conducted against semifield reared
within the semifield system (SFS) at Ifakara Health Institute. Mosquitoes were tested against odor-baited POHDs augmented with yeast fermentation-produced CO
, granular cyclopentanone, attractive blends (Mbita or Ifakara), or their combinations. An insecticide, bendiocarb, was a killing agent used as a proxy for marking the mosquitoes visit the POHDs. Relative attractiveness of different treatment combinations was compared based on the proportion of dead mosquitoes that visited the POHD. The POHD augmented with granules of cyclopentanone alone was attractive to
as much as, or more than, POHDs augmented with yeast fermentation-produced CO
. The POHD baited with CO
attracted more mosquitoes than those POHDs baited with synthetic blends alone; when these blends are combined with CO
, they attracted more mosquitoes than individual blends. More importantly, such POHDs baited with cyclopentanone attracted far greater proportion of mosquitoes than the POHD baited with either Mbita or Ifakara blend alone. The granular cyclopentanone strongly enhanced/potentiated the attractiveness of POHD baited with Mbita blends against mosquitoes compared to that of POHD baited with Ifakara blend. Moreover, the granular cyclopentanone retained its residual activity against
for up to 2 months after application particularly when used in combination with Mbita blend. In conclusion, this study demonstrates that cyclopentanone granules have the potential to substitute sources of CO
in outdoor-based surveillance and control devices, thus warranting evaluation of such alternative under realistic field conditions.
Hee Jin Jung,
A Kyoung Lee,
Yeo Jin Park,
Sanggwon Lee,
Dongwan Kang,
Young Suk Jung,
Hae Young Chung,
Hyung Ryong Moon
PMID: 29891820
DOI:
10.3390/molecules23061415
Abstract
Ultraviolet (UV) radiation exposure is the primary cause of extrinsic skin aging, which results in skin hyperpigmentation and wrinkling. In this study, we investigated the whitening effect of (2
,5
)-2,5-bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone (BHCP) on B16F10 melanoma and its anti-wrinkle activity on Hs27 fibroblasts cells. BHCP was found to potently inhibit tyrosinase, with 50% inhibition concentration (IC
) values of 1.10 µM and 8.18 µM for monophenolase (l-tyrosine) and diphenolase (l-DOPA), and the enzyme kinetics study revealed that BHCP is a competitive-type tyrosinase inhibitor. Furthermore, BHCP significantly inhibited melanin content and cellular tyrosinase activity, and downregulated the levels of microphthalmia-associated transcription factor (MITF), phosphorylated levels of cAMP response element-binding (CREB) protein, and tyrosinase in α-melanocyte stimulating hormone (α-MSH)-induced B16F10 melanoma cells. Moreover, BHCP inhibited the phosphorylation of p65 and expression of matrix metalloproteinases (MMP-1, MMP-9, MMP-12, and MMP-13) in Hs27 fibroblasts stimulated with UV radiation. Therefore, our results demonstrate that BHCP may be a good candidate for the development of therapeutic agents for diseases associated with hyperpigmentation and wrinkling.